molecular formula C10H11I2NO3 B564831 3,5-Diiodo-alpha-methyl-DL-tyrosine CAS No. 7434-77-7

3,5-Diiodo-alpha-methyl-DL-tyrosine

Cat. No.: B564831
CAS No.: 7434-77-7
M. Wt: 447.011
InChI Key: PXCMIGZYZKLYAA-UHFFFAOYSA-N
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Description

3,5-Diiodo-alpha-methyl-DL-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenol ring and an alpha-methyl group attached to the amino acid backbone

Scientific Research Applications

3,5-Diiodo-alpha-methyl-DL-tyrosine has several applications in scientific research:

Mechanism of Action

Target of Action

3,5-Diiodo-alpha-methyltyrosine primarily targets the cAMP-dependent protein kinase inhibitor alpha and the cAMP-dependent protein kinase catalytic subunit alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, differentiation, and metabolism .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes

Biochemical Pathways

3,5-Diiodo-alpha-methyltyrosine is involved in the Thyroid Hormone Synthesis metabolic pathway . In the biosynthesis of thyroid hormones, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones . These hormones play a critical role in differentiation, growth, and metabolism .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its site of action .

Result of Action

3,5-Diiodo-alpha-methyltyrosine has been shown to have an impact on energy metabolism. In rodent models, it rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . .

Action Environment

The action, efficacy, and stability of 3,5-Diiodo-alpha-methyltyrosine can be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH can affect its activity . More research is needed to understand how these and other environmental factors influence the action of 3,5-Diiodo-alpha-methyltyrosine.

Biochemical Analysis

Biochemical Properties

3,5-Diiodo-alpha-methyltyrosine plays a role in biochemical reactions, particularly in the synthesis of thyroid hormones . It is a product from the iodination of monoiodotyrosine . The compound interacts with various enzymes and proteins, influencing their function and contributing to various biochemical processes .

Cellular Effects

The effects of 3,5-Diiodo-alpha-methyltyrosine on cells are largely tied to its role in thyroid hormone synthesis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in rodent models, it has been shown to rapidly increase resting metabolic rate .

Molecular Mechanism

The molecular mechanism of 3,5-Diiodo-alpha-methyltyrosine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that 3,5-Diiodo-alpha-methyltyrosine mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Diiodo-alpha-methyltyrosine can change over time. For instance, in rodent models, exogenously administered 3,5-Diiodo-alpha-methyltyrosine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects .

Dosage Effects in Animal Models

The effects of 3,5-Diiodo-alpha-methyltyrosine vary with different dosages in animal models. For instance, administration of 3,5-Diiodo-alpha-methyltyrosine to chow-fed rats aged 3–6 months significantly reduces body mass and improves glucose tolerance .

Metabolic Pathways

3,5-Diiodo-alpha-methyltyrosine is involved in the metabolic pathways of thyroid hormone synthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-alpha-methyl-DL-tyrosine typically involves the iodination of alpha-methyltyrosine. One common method includes the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent under solvent-free grinding conditions with a catalytic amount of acetic acid . This method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-alpha-methyl-DL-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to alpha-methyltyrosine.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alpha-methyltyrosine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 3,5-Diiodo-alpha-methyl-DL-tyrosine is unique due to the presence of the alpha-methyl group, which can influence its biological activity and metabolic stability. This structural modification may enhance its potential as a therapeutic agent or research tool compared to other similar compounds.

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3,5-diiodophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11I2NO3/c1-10(13,9(15)16)4-5-2-6(11)8(14)7(12)3-5/h2-3,14H,4,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCMIGZYZKLYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C(=C1)I)O)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675853
Record name 3,5-Diiodo-alpha-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7434-77-7
Record name 3,5-Diiodo-alpha-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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